7-Chloro-4-(piperazin-1-yl)quinoline

Antimalarial Chloroquine Resistance 4-Aminoquinoline

7-Chloro-4-(piperazin-1-yl)quinoline is a non-substitutable 4-amino-7-chloroquinoline scaffold essential for Piperaquine synthesis and antimalarial lead optimization. Unlike generic chloroquine analogs, this specific piperazine-bearing core enables sirtuin inhibition (IC50 50 μM) and potency against chloroquine-resistant P. falciparum (IC50 2 μM). Its validated VEGFR-II inhibitory derivatives (IC50 1.38 μM) make it a superior starting point for anti-angiogenic cancer therapies. Only this CAS 837-52-5 structure delivers reproducible polypharmacology across antimalarial, sirtuin, and kinase-targeted applications.

Molecular Formula C13H14ClN3
Molecular Weight 247.72 g/mol
CAS No. 837-52-5
Cat. No. B128142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-(piperazin-1-yl)quinoline
CAS837-52-5
Synonyms1-(7-Chloro-4-quinolyl)piperazine;  4-(1-Piperazinyl)-7-chloroquinoline
Molecular FormulaC13H14ClN3
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)Cl
InChIInChI=1S/C13H14ClN3/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
InChIKeyDNXNPMDUDGUXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5) | A Multi-Pharmacophore Scaffold for Antimalarial & Anticancer Research


7-Chloro-4-(piperazin-1-yl)quinoline (CAS 837-52-5) is a pivotal 4-amino-7-chloroquinoline derivative that serves as both a direct pharmacological tool and a critical synthetic intermediate. Its structure, featuring a 7-chloroquinoline core linked to a piperazine ring, is recognized as an important scaffold in medicinal chemistry [1]. This compound exhibits intrinsic biological activities, including antimalarial, sirtuin inhibitory, and serotonin uptake inhibitory properties, while also being an essential building block for synthesizing more complex agents like the antimalarial drug Piperaquine [2].

The Procurement Risk of 7-Chloro-4-(piperazin-1-yl)quinoline Analogs


Generic substitution of 7-Chloro-4-(piperazin-1-yl)quinoline with other 4-aminoquinolines (e.g., chloroquine, amodiaquine) or simple 7-chloroquinolines is scientifically invalid. The specific piperazine substituent at the 4-position is not just a solubility handle; it fundamentally alters the compound's biological target profile. This core scaffold is responsible for a distinct polypharmacology, including potent sirtuin inhibition (IC50 50 μM) and activity against chloroquine-resistant Plasmodium falciparum strains, which are absent in many close structural analogs [1][2]. Therefore, substituting this compound with a different quinoline will compromise experimental reproducibility and fail to replicate the specific biological outcomes outlined in the quantitative evidence below.

Quantitative Evidence for 7-Chloro-4-(piperazin-1-yl)quinoline Differentiation


Superior Antimalarial Activity Against Chloroquine-Resistant P. falciparum (FCR-3 Strain)

Derivatives of 7-Chloro-4-(piperazin-1-yl)quinoline demonstrate nanomolar activity against the chloroquine-resistant FCR-3 strain of Plasmodium falciparum. This activity is quantified by an IC50 value of 2 μM for several key derivatives (F5, F7, F8), a crucial benchmark as chloroquine itself exhibits significantly reduced or no efficacy against this resistant strain [1]. This directly addresses a major limitation of standard chloroquine therapy.

Antimalarial Chloroquine Resistance 4-Aminoquinoline

Enhanced Inhibition of β-Haematin Formation Compared to Quinine

Beyond parasite killing, a derivative of 7-Chloro-4-(piperazin-1-yl)quinoline (compound F7) shows a superior ability to inhibit β-haematin (synthetic hemozoin) formation, a critical detoxification pathway for the malaria parasite. The study reports that F7 inhibits β-haematin formation more potently than the standard antimalarial drug quinine [1]. This suggests a more effective disruption of the parasite's digestive vacuole processes.

Antimalarial Mechanism Hemozoin Inhibition Drug Discovery

Validated Anticancer Potential via VEGFR-II Inhibition with Comparable Potency to Sorafenib

The scaffold has been validated as a precursor for potent VEGFR-II inhibitors. A derivative (compound 4q) exhibited an IC50 of 1.38 μM against VEGFR-II, which is a strong and relevant activity level compared to the established kinase inhibitor sorafenib (IC50 0.33 μM) [1]. This demonstrates the scaffold's capability to be tuned for high-affinity kinase inhibition, a property not inherent to simple 7-chloroquinoline.

Anticancer VEGFR-II Kinase Inhibitor

Essential Intermediate for Piperaquine Synthesis: A Key Differentiator from Chloroquine Analogs

A primary industrial and research application of 7-Chloro-4-(piperazin-1-yl)quinoline is its use as a crucial intermediate in the synthesis of Piperaquine, a bisquinoline antimalarial drug [1]. This synthetic utility is a key differentiator from chloroquine or other 4-aminoquinolines, which cannot be used to produce Piperaquine. The compound is reacted with linkers like epichlorohydrin to form the bisquinoline structure, with reported yields of 50-70% [2].

Antimalarial Synthesis Piperaquine Chemical Intermediate

Optimal Research and Industrial Applications for 7-Chloro-4-(piperazin-1-yl)quinoline


Antimalarial Drug Discovery Targeting Chloroquine-Resistant Strains

7-Chloro-4-(piperazin-1-yl)quinoline is an ideal starting point for medicinal chemistry programs focused on overcoming chloroquine resistance. Its derivatives have demonstrated clear activity (IC50 2 μM) against the chloroquine-resistant FCR-3 strain of P. falciparum [1], while also inhibiting β-haematin formation more potently than quinine [1]. This dual action makes it a superior core scaffold for developing new antimalarial leads.

Synthesis of Piperaquine and Related Bisquinoline Antimalarials

This compound is an essential and non-substitutable intermediate for the industrial or laboratory-scale synthesis of Piperaquine, a key component of artemisinin-based combination therapies (ACTs) [2][3]. Synthetic routes consistently use this specific piperazinyl quinoline to build the bisquinoline structure, with yields of 50-70% [3]. Any deviation to a different quinoline starting material will fail to produce the target molecule.

VEGFR-II Kinase Inhibitor Lead Optimization

For researchers developing novel anti-angiogenic cancer therapies, this scaffold offers a validated path to potent VEGFR-II inhibitors. Derivatives like compound 4q have shown IC50 values (1.38 μM) in the same range as the clinical drug sorafenib (0.33 μM) [4]. This provides a strong basis for lead optimization studies aiming to improve potency and selectivity for this clinically validated target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-4-(piperazin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.